Ethyl 5-formyl-2-{[5-formyl-4-methyl-3-(propanoyloxy)-1h-pyrrol-2-yl]methyl}-4-methyl-1h-pyrrole-3-carboxylate
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Overview
Description
Ethyl 5-formyl-2-((5-formyl-4-methyl-3-(propionyloxy)-1H-pyrrol-2-yl)methyl)-4-methyl-1H-pyrrole-3-carboxylate is a complex organic compound that belongs to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. This compound is notable for its unique structure, which includes multiple formyl groups and ester functionalities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-formyl-2-((5-formyl-4-methyl-3-(propionyloxy)-1H-pyrrol-2-yl)methyl)-4-methyl-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. The starting materials often include substituted pyrrole derivatives, which undergo various functional group transformations. Common synthetic routes may involve:
Formylation Reactions: Introduction of formyl groups using reagents like Vilsmeier-Haack reagent or formic acid derivatives.
Esterification: Formation of ester groups through reactions with alcohols and carboxylic acids or their derivatives.
Substitution Reactions: Introduction of substituents like methyl and propionyloxy groups through nucleophilic or electrophilic substitution reactions.
Industrial Production Methods
Industrial production of such complex organic compounds may involve optimized reaction conditions to maximize yield and purity. This includes:
Catalysts: Use of catalysts to enhance reaction rates and selectivity.
Temperature and Pressure Control: Precise control of reaction temperature and pressure to ensure optimal reaction conditions.
Purification Techniques: Use of chromatography, crystallization, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-formyl-2-((5-formyl-4-methyl-3-(propionyloxy)-1H-pyrrol-2-yl)methyl)-4-methyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of formyl groups to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of formyl groups to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions to introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts for esterification and substitution reactions.
Major Products Formed
Oxidation Products: Carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Various substituted pyrrole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 5-formyl-2-((5-formyl-4-methyl-3-(propionyloxy)-1H-pyrrol-2-yl)methyl)-4-methyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. This may include:
Molecular Targets: Enzymes, receptors, or other biomolecules that the compound binds to or modifies.
Pathways Involved: Biochemical pathways that are affected by the compound’s presence, leading to its observed effects.
Comparison with Similar Compounds
Ethyl 5-formyl-2-((5-formyl-4-methyl-3-(propionyloxy)-1H-pyrrol-2-yl)methyl)-4-methyl-1H-pyrrole-3-carboxylate can be compared with other similar compounds, such as:
Similar Compounds: Other pyrrole derivatives with formyl and ester functionalities.
Uniqueness: The unique combination of substituents and functional groups in this compound may confer distinct chemical and biological properties.
Conclusion
Ethyl 5-formyl-2-((5-formyl-4-methyl-3-(propionyloxy)-1H-pyrrol-2-yl)methyl)-4-methyl-1H-pyrrole-3-carboxylate is a complex organic compound with potential applications in various fields of scientific research. Its unique structure and reactivity make it an interesting subject for further study and exploration.
Properties
CAS No. |
6339-67-9 |
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Molecular Formula |
C19H22N2O6 |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
ethyl 5-formyl-2-[(5-formyl-4-methyl-3-propanoyloxy-1H-pyrrol-2-yl)methyl]-4-methyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C19H22N2O6/c1-5-16(24)27-18-11(4)15(9-23)21-13(18)7-12-17(19(25)26-6-2)10(3)14(8-22)20-12/h8-9,20-21H,5-7H2,1-4H3 |
InChI Key |
YGPUKFQOZNNEHV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OC1=C(NC(=C1C)C=O)CC2=C(C(=C(N2)C=O)C)C(=O)OCC |
Origin of Product |
United States |
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